2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
Overview
Description
“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde” is a chemical compound with the molecular formula C8H7NO3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde” is represented by the InChI code1S/C8H7NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,5H,3-4H2
. This code represents the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde” include its molecular weight, density, boiling point, melting point, and flash point . These properties can influence how the compound behaves under different conditions and in various chemical reactions.Scientific Research Applications
- Scientific Field: Medicinal Chemistry
- Application Summary : The 2,3-dihydro benzodioxin ring, which is structurally similar to “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde”, is an important skeletal fragment in medicinal chemistry . Compounds including this ring have been synthesized and biologically evaluated .
- Results or Outcomes : Some of these compounds have been found to be antagonists of a-adrenergic receptors, with antihypertensive properties . Others have affinities for serotonin receptors involved in nervous breakdown and schizophrenia . They also represent an attractive therapeutic target for the treatment of glaucoma . Moreover, they showed additional interesting properties used for the treatment and prevention of atherosclerosis and oxidative injuries . Recently, 2,3-dihydro benzodioxins have been developed as inhibitors of 5-lipoxygenase, an enzyme involved in the oxygenation of arachidonic acid to the leukotriens .
properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDWZZCLUSUTBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619209 | |
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | |
CAS RN |
615568-24-6 | |
Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615568-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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